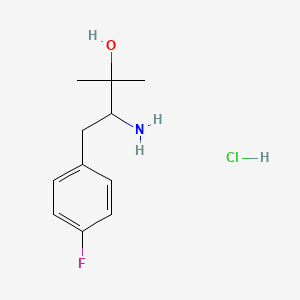

3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride

Description

3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride (CAS: 2228896-45-3) is a fluorinated organic compound characterized by a tertiary alcohol backbone, a 4-fluorophenyl substituent, and an amine group in the form of a hydrochloride salt. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

3-amino-4-(4-fluorophenyl)-2-methylbutan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO.ClH/c1-11(2,14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10,14H,7,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJCVOXQENFFNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=CC=C(C=C1)F)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride typically involves multi-step organic reactions. One common method includes the initial formation of the fluorophenyl intermediate, followed by the introduction of the amino and methylbutanol groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with altered functional groups.

Scientific Research Applications

3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and applications of the target compound and its analogs:

Physicochemical and Pharmacological Properties

- The methyl branch increases lipophilicity, which may enhance membrane permeability in drug candidates .

- Carboxylic Acid Derivative (CAS 270596-53-7) : The carboxylic acid group introduces higher acidity (pKa ~2-3), favoring ionization in physiological conditions. This enhances water solubility but may limit blood-brain barrier penetration .

- Amide Derivative (CAS 1909313-82-1): The amide group confers resistance to hydrolysis, extending half-life in biological systems.

- Dihalogenated Compound (CAS 1135916-92-5) : The 4-chloro-3-fluorophenyl substituent increases electronegativity and steric bulk, which could enhance binding affinity to hydrophobic enzyme pockets .

Biological Activity

3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride is a compound of interest due to its potential biological activities. The presence of a fluorinated phenyl group suggests that it may exhibit unique pharmacological properties, particularly in the context of drug design and development. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H15ClF N

- Molecular Weight : 215.7 g/mol

- CAS Number : [not provided in sources]

The compound features an amino group, a fluorinated aromatic ring, and a secondary alcohol, which are critical for its biological interactions.

Antitumor Activity

Recent studies have shown that compounds with similar structures exhibit significant antitumor activities. For instance, fluorinated derivatives have been noted for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.

A related compound, N-(2-amino-4-fluorophenyl)-4-[bis(2-chloroethyl)-amino]-benzamide (FNA), demonstrated potent activity against HDAC3 with an IC50 value of 95.48 nM and showed significant tumor growth inhibition in xenograft models . This suggests that this compound may similarly affect tumor growth through HDAC inhibition or related pathways.

Neuropharmacological Effects

The compound's structural characteristics may also confer neuropharmacological properties. Research on related aminoalkanol derivatives indicates potential anticonvulsant and sedative effects . The substitution patterns on the aromatic ring and the presence of the amino group are hypothesized to influence central nervous system (CNS) activity.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, based on similar compounds, several mechanisms can be proposed:

- HDAC Inhibition : By inhibiting HDACs, the compound may promote acetylation of histones, leading to altered gene expression associated with apoptosis and cell cycle arrest.

- Neurotransmitter Modulation : The amino group may interact with neurotransmitter systems, potentially modulating GABAergic or glutamatergic signaling pathways.

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on compounds similar to this compound:

| Study | Compound | Activity | IC50/Effect |

|---|---|---|---|

| Chen et al., 2020 | FNA | Antitumor | IC50: 95.48 nM against HDAC3 |

| ResearchGate Study | E-N-cinnamoyl derivatives | Anticonvulsant/Sedative | Varied IC50 values |

These studies underscore the potential for further research into the biological activity of this compound.

Q & A

Basic: What are the standard synthetic protocols for 3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride, and what parameters critically influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors (e.g., 4-fluorophenyl derivatives) and proceeding through nucleophilic substitution, reduction, and salt formation. Key parameters include:

- Solvent Selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency due to their ability to stabilize intermediates .

- Temperature Control : Exothermic steps (e.g., reduction with LiAlH₄) require strict temperature control (0–5°C) to avoid side reactions .

- Catalyst Optimization : Palladium or nickel catalysts improve coupling reactions, with yields increasing by 15–20% when using ligand-assisted systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.